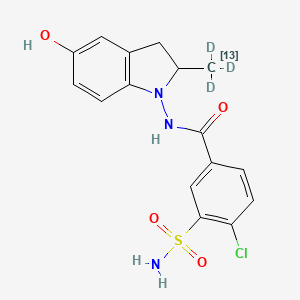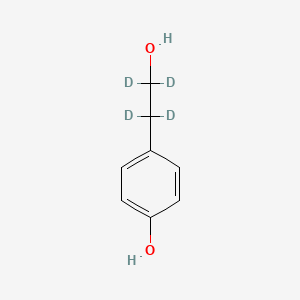
(S)-Lisinopril Dimer-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Lisinopril Dimer-d5 is a deuterated dimer of (S)-Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of the compound, providing insights into its stability and behavior in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Lisinopril Dimer-d5 involves the incorporation of deuterium atoms into the (S)-Lisinopril molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of (S)-Lisinopril can lead to the formation of this compound. For example, deuterated acids or bases can be used in the reaction steps to introduce deuterium atoms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Purification: The product is purified using techniques such as crystallization, chromatography, or distillation to achieve the desired purity levels.
化学反应分析
Types of Reactions
(S)-Lisinopril Dimer-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
(S)-Lisinopril Dimer-d5 has a wide range of scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of (S)-Lisinopril.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites in biological systems.
Drug Development: Used in the development of new ACE inhibitors with improved efficacy and safety profiles.
Biological Studies: Understanding the interaction of (S)-Lisinopril with biological targets such as ACE.
Industrial Applications: Used in the production of deuterated drugs for enhanced stability and reduced metabolic degradation.
作用机制
(S)-Lisinopril Dimer-d5 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway.
相似化合物的比较
Similar Compounds
(S)-Lisinopril: The non-deuterated form of (S)-Lisinopril Dimer-d5.
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Ramipril: An ACE inhibitor used for similar therapeutic purposes.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms help in tracing the compound in biological systems and understanding its behavior more accurately compared to non-deuterated analogs.
属性
分子式 |
C42H60N6O9 |
|---|---|
分子量 |
798.0 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[[(5S)-5-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-[(2S)-2-carboxypyrrolidin-1-yl]-6-oxohexyl]amino]-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C42H60N6O9/c43-25-9-7-17-32(38(50)47-27-11-19-35(47)41(54)55)45-31(23-21-29-13-3-1-4-14-29)37(49)44-26-10-8-18-33(39(51)48-28-12-20-36(48)42(56)57)46-34(40(52)53)24-22-30-15-5-2-6-16-30/h1-6,13-16,31-36,45-46H,7-12,17-28,43H2,(H,44,49)(H,52,53)(H,54,55)(H,56,57)/t31-,32-,33-,34-,35-,36-/m0/s1/i2D,5D,6D,15D,16D |
InChI 键 |
HLRMNXJOFRUYAM-GQBLMRLDSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCNC(=O)[C@H](CCC2=CC=CC=C2)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)O)C(=O)N4CCC[C@H]4C(=O)O)[2H])[2H] |
规范 SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)NCCCCC(C(=O)N3CCCC3C(=O)O)NC(CCC4=CC=CC=C4)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)













